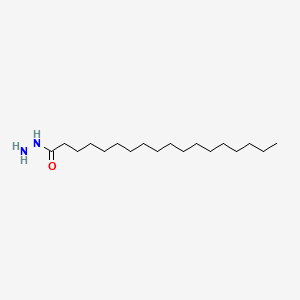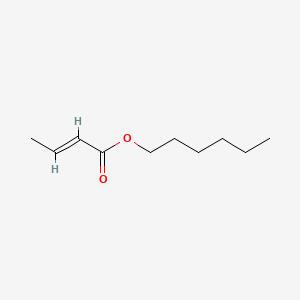
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic compound of the oxazolidine family. It is a colorless solid with a molecular weight of 306.3 g/mol. Its chemical structure is characterized by a cyclic five-membered ring with a carboxylic acid group attached to one of the ring carbons. This compound has a wide range of applications in the fields of organic chemistry and biochemistry.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Synthesis of D-ribo-phytosphingosine : Lombardo et al. (2006) utilized a tert-butyl ester derivative in the high-yield synthesis of D-ribo-phytosphingosine, highlighting its utility in complex organic synthesis processes (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Stereochemistry Studies : Kollár & Sándor (1993) focused on the highly stereoselective hydroformylation of a tert-butyl-Δ4-1,3-oxazoline derivative, a process crucial in the production of chiral compounds (Kollár & Sándor, 1993).
Biotin Synthesis : Liang et al. (2016) synthesized a tert-butyl oxazolidine-3-carboxylate derivative as a key intermediate in the synthesis of Biotin, demonstrating its role in biosynthesis of vital nutrients (Liang, Qin, Wang, & Huang, 2016).
Crystal Structure Analysis : Flock et al. (2006) obtained enantiomorphically pure compounds of tert-butyl oxazolidine for crystal structure studies, showing its importance in stereochemistry (Flock, Bruhn, Fink, & Frauenrath, 2006).
Pharmaceutical Applications
Designing Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives using a tert-butyl oxazolidine derivative, evaluating their cytotoxicity against cancer cell lines, which is crucial for new anticancer drug development (Kumar et al., 2009).
SARS-CoV Protease Inhibitors : Sydnes et al. (2006) synthesized trifluoromethyl-β-amino alcohol derivatives starting from a tert-butyl oxazolidinone for inhibiting SARS-CoV protease, an important step in antiviral drug development (Sydnes et al., 2006).
Material Science Applications
- Synthesis of Oxazolidin-2-ones : Barta et al. (2000) focused on the practical one-pot preparation of chiral oxazolidin-2-ones, which have applications in material science due to their interesting biological activity (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
Propriétés
IUPAC Name |
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CBr)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B1328773.png)



![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)





![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)


